3-Azidopropionic Acid Sulfo-NHS Ester

Description

Propriétés

IUPAC Name |

sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBRVBYZPBFADS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N4NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

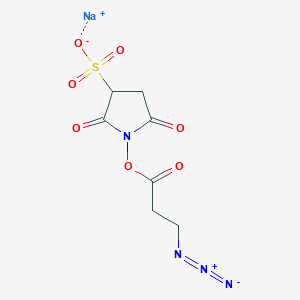

3-Azidopropionic Acid Sulfo-NHS Ester structure and properties

An In-Depth Technical Guide to 3-Azidopropionic Acid Sulfo-NHS Ester: Structure, Properties, and Advanced Bioconjugation Protocols

Executive Summary

3-Azidopropionic Acid Sulfo-NHS Ester is a heterobifunctional crosslinking reagent that serves as a critical bridge between traditional amine-reactive chemistry and the powerful, bioorthogonal click chemistry paradigm. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of its core properties and functionalities. We will dissect its dual-reaction mechanism, offering not just protocols, but the underlying scientific rationale for each step. This ensures that researchers, scientists, and drug development professionals can implement these techniques with a clear understanding of the critical parameters for success, leading to robust and reproducible results in applications ranging from antibody-drug conjugation to advanced proteomics.

The Strategic Advantage of Dual-Functionality in Bioconjugation

Modern biological research and therapeutic development frequently require the precise, covalent linking of two or more distinct molecules, a process known as bioconjugation. While numerous methods exist, challenges such as low efficiency, harsh reaction conditions, and lack of specificity can compromise the integrity of sensitive biomolecules. 3-Azidopropionic Acid Sulfo-NHS Ester is engineered to overcome these hurdles by providing a two-stage chemical functionality.

-

Stage 1 (Amine-Reactive): The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester provides a reliable method for covalently attaching the linker to proteins, antibodies, or any other molecule bearing a primary amine. The integrated sulfonate group is a key design feature, rendering the molecule water-soluble and eliminating the need for organic co-solvents that can denature proteins.[1][2]

-

Stage 2 (Bioorthogonal): The azide (-N₃) group is a small, metabolically stable, and essentially inert functional group within biological systems. It serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for a highly specific and efficient secondary conjugation to a molecule bearing an alkyne group.[3][4]

This two-step approach decouples the initial protein modification from the final conjugation, allowing each reaction to be optimized under its ideal conditions.

Core Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application. The structure consists of an azide head, a short propionyl spacer, and an amine-reactive Sulfo-NHS ester tail.

Figure 1. Chemical Structure of 3-Azidopropionic Acid Sulfo-NHS Ester (Sodium Salt).

All quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | sodium 1-((3-azidopropanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate | [3][5] |

| CAS Number | 2055198-09-7 (Sodium Salt) | [3][4][5] |

| Molecular Formula | C₇H₇N₄NaO₇S | [3][5] |

| Molecular Weight | ~314.20 g/mol | [3][6] |

| Appearance | Solid powder | [3] |

| Solubility | Water-soluble, Soluble in DMSO | [3][4] |

| Storage Conditions | Long-term: -20°C; Short-term (days to weeks): 0-4°C. Keep dry and dark. | [3] |

The Chemistry of Conjugation: A Tale of Two Reactions

The utility of this linker is rooted in its two distinct chemical reactivities. Mastering both is key to successful bioconjugation.

The Sulfo-NHS Ester: Amine Acylation

N-hydroxysuccinimide esters are a cornerstone of bioconjugation, valued for their selective reactivity towards primary aliphatic amines, such as the side chain of lysine residues in proteins.[7][8] The reaction proceeds via nucleophilic attack from the unprotonated amine on the ester's carbonyl carbon, forming a stable amide bond and releasing Sulfo-NHS as a byproduct.[7]

Diagram 2. The CuAAC "click" reaction mechanism.

Expertise in Action:

The beauty of the CuAAC reaction lies in its bioorthogonality; azides and alkynes do not react with native biological functional groups, ensuring the reaction proceeds only between the intended partners. [9]For applications involving living cells or where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a strained alkyne like dibenzocyclooctyne (DBCO) is an excellent catalyst-free alternative. [10][11]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with built-in rationale for each step.

Protocol 1: Azide-Labeling of an Antibody

This workflow describes the introduction of azide functional groups onto an antibody using 3-Azidopropionic Acid Sulfo-NHS Ester.

Diagram 3. Experimental workflow for protein azide labeling.

Methodology:

-

Reagent Preparation:

-

Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate, pH 8.3-8.5. [12]Rationale: This concentration range is optimal for labeling efficiency, and the buffer choice prevents quenching of the reagent.

-

Linker Stock Solution: Immediately before use, dissolve the 3-Azidopropionic Acid Sulfo-NHS Ester in water or amine-free DMSO to a concentration of 10 mg/mL. Aqueous solutions should be used immediately, while DMSO stocks can be stored at -20°C for 1-2 months. [12]Rationale: The NHS ester is susceptible to hydrolysis, so fresh preparation is critical for maximum reactivity.

-

-

Calculating Reagent Molar Excess:

-

Determine the molar quantity of the antibody.

-

A 5- to 20-fold molar excess of the Sulfo-NHS ester linker over the antibody is a common starting point for optimization.

-

mg of Linker = (moles of Antibody) * (Molar Excess) * (MW of Linker)

-

Rationale: A molar excess drives the reaction towards completion, but an excessive amount can lead to over-labeling or precipitation. Empirical optimization is recommended.

-

-

Labeling Reaction:

-

Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice. [12] * Rationale: Room temperature incubation is faster, but incubation on ice can be beneficial for particularly sensitive proteins.

-

-

Purification:

-

Remove excess, non-reacted linker and the Sulfo-NHS byproduct using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS pH 7.4). [1] * Rationale: Purification is essential to prevent the unreacted linker from interfering with downstream applications.

-

-

Characterization (Optional but Recommended):

-

Confirm the presence of the azide group using a downstream click reaction with a small alkyne-fluorophore and analyzing the product by SDS-PAGE or mass spectrometry.

-

Protocol 2: Two-Step Conjugation via CuAAC

This protocol describes the "clicking" of the azide-labeled antibody (from Protocol 1) to an alkyne-functionalized molecule (e.g., an alkyne-biotin probe).

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. scribd.com [scribd.com]

- 3. medkoo.com [medkoo.com]

- 4. biocat.com [biocat.com]

- 5. 3-Azidopropionic Acid Sulfo-NHS Ester | C7H7N4NaO7S | CID 123132088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Azidopropionic Acid Sulfo-NHS ester - Creative Biolabs [creative-biolabs.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. abpbio.com [abpbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

The Practitioner's Handbook for Amine-Reactive Crosslinking: An In-Depth Technical Guide to Sulfo-NHS Esters in Biochemistry

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the precise and stable linkage of molecules is paramount. Among the arsenal of chemical tools available, N-hydroxysulfosuccinimide (Sulfo-NHS) esters have emerged as a cornerstone for their efficiency and versatility in modifying proteins and other biomolecules. This guide provides a deep dive into the core principles, practical applications, and field-tested methodologies surrounding Sulfo-NHS ester chemistry, empowering you to achieve robust and reproducible results in your research and development endeavors.

The Chemistry of Precision: Understanding Amine-Reactive Crosslinking with Sulfo-NHS Esters

At its core, the utility of Sulfo-NHS esters lies in their ability to react efficiently and specifically with primary amines (-NH₂) present on biomolecules.[1] This reaction forms a stable amide bond, a linkage resilient to the physiological conditions of most biological assays.[1] The primary targets for this reaction on proteins are the N-terminal alpha-amine and the epsilon-amine of lysine residues.[2]

The key innovation of the Sulfo-NHS ester lies in the addition of a sulfonate group (-SO₃) to the N-hydroxysuccinimide ring. This seemingly minor modification confers two critical advantages over its non-sulfonated counterpart, the NHS ester:

-

Aqueous Solubility: The negatively charged sulfonate group renders Sulfo-NHS esters water-soluble, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and function.[3] This allows for conjugation reactions to be performed in fully aqueous, physiologically relevant buffers.[3]

-

Membrane Impermeability: The charged nature of Sulfo-NHS esters prevents them from passively crossing cell membranes.[3] This property is invaluable for selectively labeling proteins on the exterior of live cells, a technique crucial for studying cell surface receptors and other membrane-associated proteins.[3]

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester, leading to the formation of an amide bond and the release of the Sulfo-NHS leaving group.

Caption: Reaction of a Sulfo-NHS ester with a primary amine.

Navigating the Experimental Landscape: Critical Parameters for Successful Conjugation

The success of any bioconjugation reaction hinges on the careful control of key experimental parameters. As a self-validating system, a well-designed protocol will inherently lead to reproducible outcomes.

The Decisive Role of pH

The pH of the reaction buffer is arguably the most critical factor influencing the efficiency of Sulfo-NHS ester conjugation. The reaction is highly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[1]

-

Below pH 7.2: Primary amines become increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the ester.[4]

-

Above pH 8.5: The rate of hydrolysis of the Sulfo-NHS ester increases significantly.[5] This competing reaction, where the ester reacts with water instead of the amine, reduces the yield of the desired conjugate.[4]

Buffer Selection: Avoiding Competitive Reactions

The choice of buffer is paramount to prevent unwanted side reactions. Buffers containing primary amines, such as Tris or glycine, are incompatible with Sulfo-NHS ester reactions as they will compete with the target molecule for conjugation.[2]

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Bicarbonate/Carbonate buffer

-

HEPES buffer

-

Borate buffer

Molar Ratio: Striking the Right Balance

The molar ratio of the Sulfo-NHS ester to the biomolecule will determine the degree of labeling. A higher molar excess of the ester will generally result in a higher number of modifications. However, excessive labeling can lead to protein aggregation or loss of biological activity. Therefore, the optimal molar ratio should be determined empirically for each specific application. A common starting point is a 5- to 20-fold molar excess of the Sulfo-NHS ester.

Reaction Time and Temperature

Sulfo-NHS ester reactions are typically carried out for 30 minutes to 2 hours at room temperature or 4°C.[1] Performing the reaction at a lower temperature can help to minimize the competing hydrolysis reaction, which is particularly important for longer incubation times.[1]

Quenching the Reaction

To stop the conjugation reaction, a quenching reagent is added to consume any unreacted Sulfo-NHS ester. This is typically a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine, added to a final concentration of 10-50 mM.[1]

A Universe of Applications: Leveraging Sulfo-NHS Esters in Research and Drug Development

The versatility of Sulfo-NHS esters has led to their widespread use in a multitude of biochemical applications.

Protein and Antibody Labeling

A primary application of Sulfo-NHS esters is the covalent attachment of reporter molecules, such as fluorescent dyes, biotin, or enzymes, to proteins and antibodies.[4] This enables a wide range of downstream applications, including:

-

Immunoassays: Labeled antibodies are fundamental components of ELISA, Western blotting, and immunohistochemistry.

-

Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify specific cell populations.

-

Microscopy: Labeled proteins can be visualized to study their localization and dynamics within cells and tissues.

Cell Surface Biotinylation

The membrane-impermeable nature of Sulfo-NHS esters makes them ideal for biotinylating proteins on the surface of living cells.[3] This allows for the isolation and identification of cell surface proteins, providing insights into cellular communication, signaling, and drug targeting.

Crosslinking and Protein Interaction Studies

Homobifunctional Sulfo-NHS esters, which contain two amine-reactive groups, can be used to crosslink interacting proteins. This "freezes" protein-protein interactions, allowing for their identification by techniques such as SDS-PAGE and mass spectrometry.

Antibody-Drug Conjugates (ADCs)

In the realm of drug development, Sulfo-NHS esters play a crucial role in the synthesis of ADCs. Heterobifunctional crosslinkers containing a Sulfo-NHS ester at one end and a different reactive group (e.g., a maleimide for reaction with thiols) at the other are used to link potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window of the drug by minimizing off-target toxicity.

Field-Proven Methodologies: Step-by-Step Protocols

The following protocols are provided as a starting point for common applications of Sulfo-NHS esters. It is essential to optimize these protocols for your specific biomolecule and application.

Protocol 1: General Protein Labeling with a Sulfo-NHS Ester

This protocol describes the general procedure for labeling a protein with a Sulfo-NHS ester-activated molecule (e.g., a fluorescent dye).

Materials:

-

Protein of interest (in an amine-free buffer such as PBS)

-

Sulfo-NHS ester reagent

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5[2]

-

Desalting column for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare the Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester in the Reaction Buffer. Some Sulfo-NHS esters may require initial dissolution in a small amount of anhydrous DMSO or DMF before dilution in the aqueous buffer.[2]

-

Initiate the Reaction: Add the desired molar excess of the dissolved Sulfo-NHS ester to the protein solution. Mix gently but thoroughly.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 1-2 hours at 4°C.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

-

Purify the Conjugate: Remove unreacted Sulfo-NHS ester and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[4]

Protocol 2: Cell Surface Biotinylation

This protocol outlines the steps for labeling cell surface proteins of adherent cells with a Sulfo-NHS-biotin derivative.

Materials:

-

Adherent cells in culture

-

Sulfo-NHS-LC-Biotin

-

Ice-cold PBS, pH 8.0

-

Quenching Buffer: 100 mM glycine in PBS

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Wash the cells twice with ice-cold PBS, pH 8.0.

-

Biotinylation: Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS, pH 8.0 (typically 0.5-1 mg/mL). Add the biotin solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells on ice for 30 minutes with gentle rocking.

-

Quenching: Aspirate the biotin solution and wash the cells once with the Quenching Buffer. Then, incubate the cells with fresh Quenching Buffer for 15 minutes on ice to ensure all unreacted biotin is quenched.

-

Lysis: Wash the cells twice with ice-cold PBS. The cells are now ready for lysis and subsequent analysis (e.g., immunoprecipitation with streptavidin beads).

Data-Driven Decisions: Quantitative Insights and Troubleshooting

A thorough understanding of the quantitative aspects of Sulfo-NHS ester chemistry is crucial for experimental design and troubleshooting.

Stability of NHS and Sulfo-NHS Esters

The stability of NHS and Sulfo-NHS esters is highly dependent on pH. The following table provides the approximate half-life of NHS esters in aqueous solution at different pH values. While Sulfo-NHS esters are generally more stable, they follow a similar trend.

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

| Data sourced from Thermo Fisher Scientific.[5] |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | - Reaction pH is too low.- Presence of amine-containing buffers.- Hydrolysis of the Sulfo-NHS ester.- Insufficient molar excess of the reagent. | - Ensure the reaction buffer is within the optimal pH range (7.2-8.5).- Use an amine-free buffer.- Prepare the Sulfo-NHS ester solution immediately before use.- Optimize the molar ratio of the Sulfo-NHS ester to the biomolecule. |

| Protein Aggregation | - Over-labeling of the protein.- Presence of organic solvent. | - Reduce the molar excess of the Sulfo-NHS ester.- If using an organic solvent, minimize the final concentration in the reaction mixture. |

| Loss of Biological Activity | - Modification of critical amine residues in the active site or binding interface. | - Reduce the degree of labeling by lowering the molar excess of the Sulfo-NHS ester.- Consider alternative labeling strategies that target different functional groups. |

Visualizing the Workflow and Decision-Making Process

To further aid in the practical application of Sulfo-NHS ester chemistry, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the appropriate crosslinker.

Caption: A typical experimental workflow for bioconjugation using Sulfo-NHS esters.

Caption: A decision-making guide for selecting the appropriate NHS or Sulfo-NHS ester crosslinker.

References

-

Weller, M. G. (2016). Properties of NHS and sulfo-NHS. In Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). ResearchGate. Retrieved from [Link]

-

Yates, N. D., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). NHS and Sulfo-NHS. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. covachem.com [covachem.com]

- 3. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. assets.fishersci.com [assets.fishersci.com]

Introduction: A Bifunctional Tool for Modern Bioconjugation

An In-Depth Technical Guide to the Mechanism and Application of 3-Azidopropionic Acid Sulfo-NHS Ester

3-Azidopropionic Acid Sulfo-NHS Ester is a heterobifunctional crosslinking agent that has become an indispensable tool in chemical biology, proteomics, and drug development. Its power lies in its elegant two-part design: a highly reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the azide group serves as a versatile handle for subsequent "click" chemistry reactions. This guide provides a detailed exploration of the underlying mechanisms, practical applications, and expert insights into leveraging this reagent for robust and specific biomolecular labeling.

Part 1: The Amine-Reactive Moiety - The Sulfo-NHS Ester

The primary function of the Sulfo-NHS ester is to form a stable amide bond with primary amines, which are readily available on proteins and other biomolecules (e.g., the N-terminus and the side chain of lysine residues). The inclusion of the sulfo group on the NHS ring is a critical design feature that renders the molecule water-soluble, allowing for reactions to be carried out in aqueous buffers without the need for organic co-solvents that could denature sensitive proteins.

Mechanism of Action: Acylation of Primary Amines

The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The Sulfo-NHS group is an excellent leaving group, which facilitates the reaction and ensures a high yield of the desired amide bond under physiological conditions.

The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic. However, a competing hydrolysis reaction, where water attacks the ester, also becomes more prevalent at higher pH values. Therefore, careful control of the pH is crucial for maximizing the labeling efficiency while minimizing the hydrolysis of the reagent.

Caption: Mechanism of Sulfo-NHS ester reaction with a primary amine.

Part 2: The Bioorthogonal Handle - The Azide Group

The true versatility of 3-Azidopropionic Acid Sulfo-NHS Ester comes from its second functional group, the azide (-N₃). An azide is a bioorthogonal handle, meaning it is chemically inert within biological systems and does not react with any naturally occurring functional groups. This allows for a highly specific secondary reaction with a molecule containing a complementary functional group, most commonly an alkyne, in a process known as "click chemistry".

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click chemistry reaction involving azides is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide-modified biomolecule is reacted with an alkyne-containing molecule in the presence of a Cu(I) catalyst. This results in the formation of a highly stable triazole linkage. The reaction is extremely efficient, highly specific, and can be performed in aqueous buffers, making it ideal for biological applications.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Part 3: In-Depth Experimental Protocol - Two-Step Labeling of a Monoclonal Antibody (mAb)

This protocol outlines the general steps for labeling a monoclonal antibody with a fluorescent dye using 3-Azidopropionic Acid Sulfo-NHS Ester and a subsequent click chemistry reaction.

Step 1: Amine Labeling with 3-Azidopropionic Acid Sulfo-NHS Ester

Rationale: The first step is to introduce the azide handle onto the antibody by reacting it with the Sulfo-NHS ester. It is crucial to use a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the antibody for reaction with the ester.

Protocol:

-

Buffer Exchange: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. A concentration of 1-5 mg/mL is recommended.

-

Reagent Preparation: Immediately before use, dissolve the 3-Azidopropionic Acid Sulfo-NHS Ester in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.

-

Reaction: Add a 10-20 fold molar excess of the Sulfo-NHS ester to the antibody solution. The optimal molar excess should be determined empirically for each specific antibody.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Quench the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Purification: Remove the excess, unreacted crosslinker and quenching buffer by dialysis, desalting column, or spin filtration.

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Optimal for deprotonation of primary amines without excessive hydrolysis of the ester. |

| Buffer | PBS, HEPES | Must be free of primary amines to avoid competing reactions. |

| Molar Excess | 10-20 fold | Ensures efficient labeling; may need optimization. |

| Temperature | 4°C - RT | Lower temperatures can minimize protein degradation. |

| Reaction Time | 30 - 120 minutes | Sufficient for reaction completion. |

Step 2: Click Chemistry Reaction with an Alkyne-Fluorophore

Rationale: The azide-modified antibody is now ready to be conjugated to a molecule of interest, in this case, a fluorescent dye containing an alkyne group.

Protocol:

-

Prepare Click-Chemistry Cocktail: Prepare a fresh solution containing the alkyne-fluorophore, a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in the reaction buffer.

-

Reaction: Add the click-chemistry cocktail to the azide-modified antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the excess fluorophore and catalyst components using a suitable method such as dialysis or chromatography.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like UV-Vis spectroscopy or mass spectrometry.

Part 4: Troubleshooting and Expert Insights

-

Low Labeling Efficiency:

-

Cause: Hydrolysis of the Sulfo-NHS ester.

-

Solution: Prepare the reagent fresh and use it immediately. Ensure the pH of the reaction buffer is not too high.

-

Cause: Presence of primary amines in the buffer.

-

Solution: Use an amine-free buffer like PBS or HEPES.

-

-

Protein Precipitation:

-

Cause: High concentration of organic solvent from the reagent stock.

-

Solution: Keep the final concentration of the organic solvent below 10%.

-

Cause: Over-labeling of the protein.

-

Solution: Reduce the molar excess of the Sulfo-NHS ester.

-

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Retrieved from [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester

A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and robust methodology for the synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester, a critical heterobifunctional, water-soluble crosslinker in modern bioconjugation chemistry. This molecule is instrumental in the development of antibody-drug conjugates (ADCs), proteomics research, and targeted drug delivery systems, owing to its orthogonal reactive ends: an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a bioorthogonal azide group for "click chemistry" applications.[1] We will move beyond a simple recitation of steps to explore the causal chemistry, address common synthetic challenges such as reactant solubility, and establish a self-validating protocol through rigorous purification and characterization. Crucially, this guide emphasizes a safety-first approach to handling potentially hazardous azide compounds, ensuring both experimental success and laboratory safety.

Introduction: The Strategic Importance of a Water-Soluble, Heterobifunctional Linker

The architecture of complex bioconjugates, such as ADCs, hinges on the linker molecule that bridges the targeting antibody to the therapeutic payload. The ideal linker must offer specific reactivity, stability, and appropriate physicochemical properties. 3-Azidopropionic Acid Sulfo-NHS Ester has emerged as a premier tool for this purpose.

-

Amine Reactivity: The Sulfo-NHS ester moiety reacts efficiently and specifically with primary amines (e.g., the side chain of lysine residues in proteins) under physiological or near-physiological pH conditions (typically pH 7-9) to form stable amide bonds.[2][3]

-

Bioorthogonal Azide Handle: The terminal azide group is a key participant in one of the most reliable bioorthogonal reactions: copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."[1] This allows for the precise attachment of alkyne-modified payloads, fluorophores, or other molecules without cross-reactivity with biological functional groups.

-

Enhanced Water Solubility: The incorporation of a sulfonate group on the N-hydroxysuccinimide ring renders the entire linker and its subsequent conjugates highly water-soluble.[] This is a critical advantage over its non-sulfonated NHS ester counterpart, as it prevents aggregation of proteins during conjugation and allows reactions to be performed in aqueous buffers without denaturing organic co-solvents.[][5]

This guide presents a two-stage synthetic approach, beginning with the preparation of the 3-azidopropionic acid precursor, followed by its activation and esterification with Sulfo-NHS.

Safety First: Critical Precautions for Handling Azido Compounds

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with azide compounds. Organic azides are energetic materials and can be sensitive to heat, shock, and friction.[6] Sodium azide, a common precursor, is acutely toxic.[7]

Core Safety Mandates:

-

Hazard Assessment: Low molecular weight organic azides with a high nitrogen-to-carbon ratio are particularly hazardous. A common guideline is the "Rule of Six," which suggests having at least six carbon atoms for every one energetic group (like an azide) to ensure relative stability.[8] 3-Azidopropionic acid (C₃H₅N₃O₂) has a C/N ratio of 1 and must be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves. When handling neat or concentrated azides, conducting the experiment behind a blast shield within a certified chemical fume hood is mandatory.[8]

-

Incompatible Materials:

-

Metals: Avoid contact with heavy metals (e.g., copper, lead, brass) as this can form highly explosive heavy metal azides. Use plastic or ceramic spatulas.[6][7]

-

Acids: Do not mix azides with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[6]

-

Halogenated Solvents: Avoid chlorinated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[9]

-

-

Purification & Handling: Never distill or sublimate low molecular weight organic azides.[9] Purification should be limited to extraction, precipitation, and chromatography. Store azide compounds in a cool, dark place, away from heat sources.[10]

-

Waste Disposal: Azide waste must be segregated in a clearly labeled, dedicated container. Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive salts.[7]

The Synthetic Pathway: Mechanism and Workflow

The synthesis is a logical two-part process: first, the creation of the azide-containing carboxylic acid, and second, the activation of that acid to form the reactive Sulfo-NHS ester.

Overall Synthetic Workflow

The diagram below outlines the high-level experimental process from starting materials to the final, characterized product.

Caption: High-level workflow for the two-part synthesis.

Mechanism of Carbodiimide-Mediated Esterification

The core of the second stage is the activation of the carboxylic acid using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This proceeds via a highly reactive O-acylisourea intermediate. This intermediate is too unstable to isolate and is susceptible to hydrolysis. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) provides a superior nucleophile that traps the intermediate, forming the more stable, amine-reactive Sulfo-NHS ester and releasing an easily removable urea byproduct.[5]

Caption: Mechanism of EDC-mediated Sulfo-NHS ester formation.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained chemistry professionals in a properly equipped laboratory. Adherence to all institutional safety protocols is required.

Part A: Synthesis of 3-Azidopropionic Acid

This procedure details the nucleophilic substitution of 3-bromopropionic acid with sodium azide.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Molar Eq. |

|---|---|---|---|---|

| 3-Bromopropionic Acid | 152.97 | 10.0 g | 65.4 mmol | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 8.50 g | 130.7 mmol | 2.0 |

| Deionized Water | 18.02 | 100 mL | - | - |

| Diethyl Ether | - | ~200 mL | - | - |

| 2M Hydrochloric Acid | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (8.50 g) in deionized water (100 mL).

-

Addition of Substrate: To the stirring solution, add 3-bromopropionic acid (10.0 g).

-

Reaction: Heat the mixture to 70°C in an oil bath and allow it to stir overnight (approx. 16 hours). The reaction progress can be monitored by TLC (thin-layer chromatography).

-

Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 2M HCl. CAUTION: Acidification of azide can produce toxic hydrazoic acid. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 70 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-azidopropionic acid as a liquid.[11]

Part B: Synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester

This protocol utilizes a crown ether to overcome the solubility issues between the organic-soluble acid and the aqueous-soluble Sulfo-NHS salt, a technique that significantly improves reaction efficiency.[12]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Molar Eq. |

|---|---|---|---|---|

| 3-Azidopropionic Acid | 115.09 | 1.15 g | 10.0 mmol | 1.0 |

| Sulfo-NHS (sodium salt) | 217.13 | 2.61 g | 12.0 mmol | 1.2 |

| EDC·HCl | 191.70 | 2.30 g | 12.0 mmol | 1.2 |

| 15-Crown-5 | 220.26 | 0.22 g | 1.0 mmol | 0.1 |

| Anhydrous DMF | - | 50 mL | - | - |

| Ethyl Acetate | - | ~150 mL | - | - |

| Saturated NaCl (Brine) | - | ~100 mL | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

Reagent Solubilization: To the flask, add 3-azidopropionic acid (1.15 g), N-hydroxysulfosuccinimide sodium salt (2.61 g), and 15-crown-5 (0.22 g). Add 50 mL of anhydrous Dimethylformamide (DMF). Stir the mixture until all solids are dissolved. The crown ether complexes the sodium ion of the Sulfo-NHS, rendering it soluble in the organic solvent.[12]

-

Initiation of Reaction: Cool the flask to 0°C using an ice bath. Add EDC·HCl (2.30 g) to the solution in one portion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Let the reaction proceed for 4-6 hours. Monitor the reaction by TLC, observing the consumption of the starting carboxylic acid.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into 150 mL of cold ethyl acetate. A precipitate may form. Wash the organic mixture with cold saturated NaCl solution (3 x 35 mL) to remove DMF and the urea byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid should be used immediately or stored under an inert atmosphere at -20°C due to its susceptibility to hydrolysis.[13]

Product Characterization and Validation

Rigorous characterization is non-negotiable to confirm the identity and purity of the final product.

-

¹H NMR (Proton NMR): The proton spectrum should show characteristic peaks corresponding to the two methylene groups of the propionyl chain. In a solvent like DMSO-d₆, one would expect two triplets.

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of the carbonyl carbons (from the ester and the succinimide), the methylene carbons, and the carbon attached to the azide.

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive test for identity. For the sodium salt of 3-Azidopropionic Acid Sulfo-NHS Ester (C₇H₇N₄NaO₇S), the expected exact mass is approximately 313.9933 m/z.[1][14]

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Low or No Yield | Incomplete activation of carboxylic acid; Hydrolysis of EDC or the O-acylisourea intermediate. | Ensure all reagents and solvents (especially DMF) are anhydrous. Run the reaction under a strict inert atmosphere. |

| Product Hydrolyzes | Exposure to moisture during workup or storage. | Perform workup steps quickly and at cold temperatures. Store the final product under argon or nitrogen at -20°C or below.[13] |

| Difficult Purification | EDC-urea byproduct is co-precipitating with the product. | Multiple washes with cold brine or 5% LiCl solution can help remove the water-soluble urea byproduct. |

| Insoluble Reagents | Poor solubility of Sulfo-NHS sodium salt in the organic solvent. | The use of 15-crown-5 as described in the protocol is the primary solution to this well-known problem.[12] |

Conclusion

This guide provides a detailed, field-tested, and safety-conscious protocol for synthesizing 3-Azidopropionic Acid Sulfo-NHS Ester. By understanding the underlying chemical principles, particularly the strategy to overcome solubility challenges, and by adhering to strict safety and handling procedures, researchers and drug development professionals can reliably produce this vital crosslinker. The successful synthesis and application of this molecule are foundational to creating the next generation of precisely engineered bioconjugates for therapeutic and diagnostic applications. Proper characterization is the final, crucial step to validate the synthesis and ensure the quality required for downstream applications.[15]

References

- Patents, G. (n.d.). Processes for the synthesis and purification of heterobifunctional cross-linkers.

-

Peptide Institute, Inc. (n.d.). N-Hydroxysuccinimide active ester. Retrieved January 25, 2026, from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved January 25, 2026, from [Link]

-

Creative Biolabs. (n.d.). 3-Azidopropionic Acid Sulfo-NHS ester. Retrieved January 25, 2026, from [Link]

-

Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Environmental Health and Safety, University of Washington. (n.d.). Azide Compounds. Retrieved January 25, 2026, from [Link]

-

Zhang, Z., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved January 25, 2026, from [Link]

-

Moroder, L., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved January 25, 2026, from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved January 25, 2026, from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 3-Azidopropionic Acid Sulfo-NHS Ester. Retrieved January 25, 2026, from [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved January 25, 2026, from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Retrieved January 25, 2026, from [Link]

-

Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved January 25, 2026, from [Link]

-

Pearson. (2024). There are many methods for activating a carboxylic acid.... Retrieved January 25, 2026, from [Link] Mastering Chemistry/9780137533088/questions/292-1-31E

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved January 25, 2026, from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. ucd.ie [ucd.ie]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. 3-Azidopropanoic acid 95% | CAS: 18523-47-2 | AChemBlock [achemblock.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Hydroxysuccinimide active ester [schem.jp]

- 14. 3-Azidopropionic Acid Sulfo-NHS Ester | C7H7N4NaO7S | CID 123132088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction to amine-reactive crosslinkers for proteins

An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Proteins

For researchers, scientists, and drug development professionals, understanding the nuances of protein crosslinking is paramount for innovation. This guide provides a comprehensive exploration of amine-reactive crosslinkers, moving beyond simple protocols to elucidate the underlying chemistry and strategic considerations that underpin successful bioconjugation.

The Foundation: Why Target Primary Amines?

The journey into protein crosslinking often begins with targeting primary amines (–NH₂). The rationale is twofold: abundance and accessibility. Primary amines are present at the N-terminus of every polypeptide chain and on the side chain of lysine (Lys, K) residues.[1] In a protein's native, folded state in an aqueous environment, the positively charged lysine residues are predominantly located on the exterior surface, making them readily available for reaction with crosslinking reagents without denaturing the protein structure.[1][2] Their high nucleophilicity also makes them prime targets for a variety of electrophilic chemistries.[1]

This accessibility is the cornerstone of amine-reactive crosslinking, a technique used to stabilize protein structures, elucidate protein-protein interactions (PPIs), and construct complex biomolecules like antibody-drug conjugates (ADCs).[3][4]

The Chemist's Toolbox: Major Classes of Amine-Reactive Crosslinkers

While several chemical groups can react with amines, two classes have become indispensable in the modern laboratory for their efficiency and versatility: N-hydroxysuccinimide (NHS) esters and imidoesters.[1][5]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation

NHS esters are arguably the most prevalent class of amine-reactive crosslinkers, prized for their high reactivity and ability to form stable amide bonds.[3]

The Mechanism of Action: The reaction is a nucleophilic acyl substitution. The primary amine on a lysine residue or the N-terminus attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3]

Caption: Imidoester Reaction with a Primary Amine.

Causality in Choice: The choice between an NHS ester and an imidoester is not arbitrary. If maintaining the positive charge of the modified lysine residue is critical for protein structure or function, an imidoester is the superior choice. However, the higher pH required for imidoester reactions can be detrimental to the stability of some proteins. Therefore, the stability of the target protein at alkaline pH must be considered.

Designing the Experiment: A Scientist's Decision Matrix

Selecting the right amine-reactive crosslinker extends beyond the reactive group. Several other properties of the molecule must be carefully considered to align with the experimental goals. [6]

Caption: Decision Matrix for Crosslinker Selection.

Homobifunctional vs. Heterobifunctional: Controlling the Reaction

-

Homobifunctional Crosslinkers: These reagents, such as Disuccinimidyl suberate (DSS), possess identical reactive groups at both ends of a spacer arm. [7]They are used in single-step reactions to crosslink identical functional groups, making them ideal for studying protein oligomerization or capturing unknown protein interaction partners. [7][8]However, this approach can lead to a complex mixture of intramolecular and intermolecular crosslinks, as well as polymerization, which can be difficult to control and may lead to sample precipitation. [8]* Heterobifunctional Crosslinkers: Reagents like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have two different reactive groups, for instance, an NHS ester targeting amines and a maleimide targeting sulfhydryls (-SH on cysteine residues). [5]This allows for a controlled, two-step conjugation process. First, one protein is reacted with the NHS ester, and after removing the excess crosslinker, the second protein (containing sulfhydryls) is added to react with the maleimide group. [5]This stepwise approach significantly reduces unwanted polymerization and is the preferred method for creating defined conjugates, such as antibody-enzyme complexes or ADCs. [5][8]

Spacer Arm Length: The Molecular Ruler

The spacer arm separates the two reactive ends of the crosslinker. Its length is a critical determinant of which interactions can be captured. [3][9]

-

Zero-Length Crosslinkers: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediate the direct coupling of a carboxyl group (-COOH) to a primary amine, forming an amide bond without leaving any part of the crosslinker in the final product. [10]This provides the tightest possible spatial constraint, ideal for high-resolution structural studies. * Variable Length Spacers: Crosslinkers are available with a wide range of spacer arm lengths (e.g., from a few angstroms to over 50 angstroms). [7][11]Longer spacer arms can bridge more distant residues within a protein complex, which is useful for mapping the overall topology. [3]The choice of spacer length acts as a "molecular ruler," providing distance constraints for computational modeling of protein structures. [9]

Cleavable vs. Non-Cleavable: Reversibility for Analysis

-

Non-Cleavable Crosslinkers: These form highly stable bonds (e.g., amide or thioether bonds) that are not easily broken. [12][13]They are used when the final conjugate needs to be robust, for example, in ADCs where the drug payload must remain attached to the antibody in circulation. [12]* Cleavable Crosslinkers: These contain a linkage in their spacer arm, such as a disulfide bond (cleaved by reducing agents like DTT) or an ester (cleaved by hydroxylamine), that can be broken under specific conditions. [7]This feature is invaluable for downstream analysis. For instance, in mass spectrometry-based proteomics, a crosslinked protein complex can be identified, then the crosslink can be cleaved to release the individual proteins for easier identification. [7][9]

Solubility: Targeting the Right Environment

-

Water-Insoluble (Hydrophobic) Crosslinkers: Reagents like DSS are hydrophobic and can permeate cell membranes. [7]This property is exploited for in vivo crosslinking, allowing scientists to capture protein interactions within their native cellular environment. [7]* Water-Soluble (Hydrophilic) Crosslinkers: The addition of sulfonate groups (Sulfo-NHS) to a crosslinker, as in BS3 (Bis(sulfosuccinimidyl)suberate), renders it water-soluble and membrane-impermeable. [7]This is a critical feature for specifically targeting and crosslinking proteins on the cell surface without disrupting the intracellular environment. [2][7]

Feature Homobifunctional (e.g., DSS) Heterobifunctional (e.g., SMCC) Zero-Length (e.g., EDC) Reactive Groups Two identical (e.g., NHS ester) Two different (e.g., NHS ester, Maleimide) None in final product Reaction Steps One-step Two-step One or Two-step Primary Use Polymerization, interaction discovery Controlled conjugation, ADC creation Direct carboxyl-amine coupling Control Low (can lead to aggregates) High (minimizes polymerization) High (specific activation) | Spacer Arm | Yes (variable lengths) | Yes (variable lengths) | No ("zero-length") |

Field-Proven Protocols and Methodologies

The theoretical understanding of crosslinkers must be paired with robust, validated protocols. The following sections provide step-by-step methodologies for common applications, emphasizing the rationale behind each step.

General Protocol for Homobifunctional NHS-Ester Crosslinking

This protocol is a starting point for capturing protein-protein interactions using a crosslinker like DSS or its water-soluble analog, BS3.

Self-Validation: The success of this protocol is validated by observing a shift in molecular weight on an SDS-PAGE gel. The appearance of higher molecular weight bands corresponding to crosslinked complexes, and the depletion of the monomeric protein band, confirms a successful reaction.

Methodology:

-

Buffer Preparation (The "Why"): Prepare your protein sample in a non-amine, non-carboxylate buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0. [3]Causality: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for reaction with the NHS ester, drastically reducing efficiency. [2][8]2. Crosslinker Preparation (The "Why"): Immediately before use, dissolve the NHS-ester crosslinker in a water-miscible organic solvent like DMSO or DMF for water-insoluble variants (e.g., DSS), or directly in the reaction buffer for water-soluble variants (e.g., BS3). [5][14]Causality: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. [3][15]Preparing the stock solution fresh minimizes loss of reactivity.

-

Reaction Stoichiometry (The "Why"): Add the crosslinker to the protein solution at a specific molar excess, typically ranging from 20- to 500-fold. [7]Causality: The optimal ratio is empirical and must be determined for each system. A low ratio may result in insufficient crosslinking, while a high ratio can lead to extensive, non-specific modification and protein aggregation. [7]4. Incubation (The "Why"): Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. [7]Causality: The reaction time is a balance. It must be long enough to allow for crosslinking but short enough to minimize protein degradation and crosslinker hydrolysis. Lower temperatures can help preserve protein integrity during longer incubations.

-

Quenching the Reaction (The "Why"): Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or glycine (e.g., to a final concentration of 20-50 mM). [16]Incubate for an additional 15 minutes. [16]Causality: The quenching agent consumes any unreacted NHS ester, preventing further, potentially non-specific, crosslinking during downstream processing and analysis.

-

Analysis (The "Why"): Analyze the reaction products by SDS-PAGE, Western blotting, or mass spectrometry. [4][9]Causality: These techniques allow for the visualization and identification of the crosslinked protein complexes, providing the experimental readout.

Workflow for Antibody-Drug Conjugate (ADC) Formation using a Heterobifunctional Crosslinker

This workflow demonstrates the controlled, two-step process essential for creating ADCs using a crosslinker like Sulfo-SMCC.

Caption: Two-Step Workflow for ADC Synthesis.

This controlled process is fundamental to the therapeutic efficacy of ADCs, ensuring that the cytotoxic drug is delivered specifically to target cells. [3]

Troubleshooting and Final Considerations

-

Low Crosslinking Efficiency: This can be due to suboptimal pH, inactive (hydrolyzed) crosslinker, or the presence of interfering substances in the buffer. [3]Always use fresh crosslinker solutions and amine-free buffers. [2][8]* Protein Aggregation/Precipitation: This often results from an excessively high crosslinker-to-protein ratio, leading to extensive intermolecular crosslinking. [7][8]Optimize the molar ratio by performing a titration experiment.

-

Non-Specific Crosslinking: While amine-reactive crosslinkers primarily target lysine and N-terminal amines, side reactions with serine, threonine, and tyrosine residues can occur, especially at higher pH. [17]Be aware of this potential for non-specificity when interpreting mass spectrometry data.

By understanding the chemical principles, carefully selecting the appropriate reagent, and meticulously controlling reaction conditions, researchers can harness the power of amine-reactive crosslinkers to gain profound insights into protein structure, function, and interactions, driving forward innovation in both basic science and therapeutic development.

References

-

O’Reilly, F. J., & Rappsilber, J. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9447–9490. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]

-

Sivam, A., & Raj, B. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5035. Retrieved from [Link]

-

Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Analytical and Bioanalytical Chemistry, 392(1-2), 305–312. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.08 Recitation 5: Overview of cross-linking. Retrieved from [Link]

-

Shvartsburg, A. A., & Smith, R. D. (2013). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry, 24(8), 1165–1175. Retrieved from [Link]

-

Bennett, K. L., Kussmann, M., Björk, P., Godzwon, M., Mikkelsen, M., Sørensen, P., & Roepstorff, P. (2000). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 72(11), 2242–2250. Retrieved from [Link]

-

SINOYQX. (2023, July 24). What Does Water-based Crosslinker Do?. Retrieved from [Link]

-

Sivam, A., & Raj, B. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5035. Retrieved from [Link]

-

Chavez, J. D., & Bruce, J. E. (2016). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 15(11), 4028–4036. Retrieved from [Link]

-

G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]

-

Sinz, A. (2003). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. Analytical and Bioanalytical Chemistry, 376(7), 960–962. Retrieved from [Link]

-

Paderi, J. E., Panitch, A., & Tires, D. A. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Frontiers in Bioengineering and Biotechnology, 12, 1369055. Retrieved from [Link]

-

O’Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15–24. Retrieved from [Link]

-

Weisbrod, C. R., Chavez, J. D., Eng, J. K., Yang, L., Zheng, C., & Bruce, J. E. (2013). In-depth analysis of zero-length crosslinking for structural mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(8), 1157–1164. Retrieved from [Link]

-

Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25–31. Retrieved from [Link]

-

Götze, M., Iacobucci, C., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4253–4266. Retrieved from [Link]

-

Paderi, J. E., Panitch, A., & Tires, D. A. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Frontiers in Bioengineering and Biotechnology, 12, 1369055. Retrieved from [Link]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 13. purepeg.com [purepeg.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

The Senior Application Scientist's In-Depth Technical Guide to Water-Soluble Crosslinkers for Biological Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of water-soluble crosslinkers and their application in biological research. We will delve into the core principles of crosslinking chemistry, explore the diverse landscape of commercially available crosslinkers, and provide practical guidance on experimental design and execution. Our focus is on empowering you to make informed decisions in your research, ensuring the generation of reliable and reproducible data.

The Fundamental Principles of Covalent Crosslinking

At its core, crosslinking is the process of chemically joining two or more molecules by a covalent bond. In biological research, this technique is instrumental in elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and creating novel bioconjugates such as antibody-drug conjugates (ADCs). The choice of crosslinker is paramount and is dictated by the specific application, the functional groups present on the target molecules, and the desired outcome of the experiment.

A typical crosslinker molecule consists of three key components: two reactive groups and a spacer arm. The reactive groups are responsible for forming covalent bonds with specific functional groups on the target molecules, while the spacer arm dictates the distance between the two reactive ends. The properties of the spacer arm, such as its length, flexibility, and cleavability, are critical determinants of the crosslinker's utility.

The Importance of Water Solubility

For biological applications, water-soluble crosslinkers are often preferred to ensure compatibility with aqueous environments and to avoid the use of organic solvents that can denature proteins. Many crosslinkers are rendered water-soluble by the addition of sulfonate groups to their structure.[1] This modification prevents the crosslinker from readily crossing cell membranes, making them ideal for studying cell surface proteins.[1]

A Functional Classification of Water-Soluble Crosslinkers

Water-soluble crosslinkers can be classified based on several key features, including the reactivity of their functional groups, the nature of their spacer arms, and their membrane permeability.

Classification by Reactive Group

The reactive groups of a crosslinker determine its target specificity. The most common functional groups targeted in biological molecules are primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[2]

-

Amine-Reactive Crosslinkers: These are the most common type of crosslinkers and primarily target the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[3] N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive group.[3] They react with primary amines at physiological to slightly alkaline pH (7.2-9) to form stable amide bonds.[3]

-

Sulfhydryl-Reactive Crosslinkers: These crosslinkers specifically target the thiol group of cysteine residues. Maleimides are the most common sulfhydryl-reactive group, forming stable thioether bonds with sulfhydryls at a pH range of 6.5-7.5.[2]

-

Carboxyl-Reactive Crosslinkers: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[2] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with a primary amine.[2] This reaction is most efficient at a pH of 4.5-7.2.[4]

-

Photoreactive Crosslinkers: These crosslinkers contain a group that becomes reactive upon exposure to UV light. This allows for precise temporal control over the crosslinking reaction.[5] Diazirine-based crosslinkers are a popular choice due to their high reactivity and ability to form covalent bonds with a wide range of amino acid side chains.[6]

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These possess two identical reactive groups and are used to link like functional groups (e.g., amine-to-amine). A common example is Bis(sulfosuccinimidyl) suberate (BS3), which contains two NHS esters.

-

Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for the sequential conjugation of molecules with different functional groups (e.g., amine-to-sulfhydryl). An example is Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (Sulfo-SMCC), which has an NHS ester and a maleimide group.[7]

The Significance of the Spacer Arm

The spacer arm of a crosslinker is the region that connects the two reactive groups. Its properties are a critical consideration in experimental design.

-

Spacer Arm Length: The length of the spacer arm determines the distance between the two conjugated molecules. It is crucial to select a crosslinker with a spacer arm length that is appropriate for the intended application. For instance, in protein interaction studies, the spacer arm length should be compatible with the distance between the interacting residues.

-

Cleavable vs. Non-Cleavable Spacer Arms:

-

Non-cleavable crosslinkers form a permanent, stable bond between the target molecules.[8] This is desirable when the goal is to create a stable conjugate, such as in the development of antibody-drug conjugates.[9]

-

Cleavable crosslinkers contain a linker that can be broken under specific conditions, such as reduction of a disulfide bond or changes in pH.[8][9] This feature is particularly useful in applications where the recovery of the individual components of a crosslinked complex is desired, for example, in mass spectrometry-based identification of protein-protein interactions.[10]

-

-

Membrane Permeability: The ability of a crosslinker to cross the cell membrane is another important consideration.

-

Membrane-impermeable crosslinkers are typically charged and cannot passively diffuse across the lipid bilayer.[11] This makes them ideal for selectively labeling and crosslinking proteins on the cell surface.[1] BS3 and Sulfo-SMCC are examples of membrane-impermeable crosslinkers.[7]

-

Membrane-permeable crosslinkers are generally more hydrophobic and can enter the cell to crosslink intracellular proteins.[5] Disuccinimidyl suberate (DSS) is a membrane-permeable analog of BS3.

-

A Comparative Overview of Common Water-Soluble Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable | Membrane Permeable |

| BS3 | NHS ester, NHS ester | 11.4 | Yes | No | No |

| DSS | NHS ester, NHS ester | 11.4 | No | No | Yes |

| Sulfo-SMCC | NHS ester, Maleimide | 11.6 | Yes | No | No |

| EDC | Carbodiimide | 0 | Yes | No | Yes |

| DTSSP | NHS ester, NHS ester | 12.0 | Yes | Yes (Disulfide) | No |

Key Applications of Water-Soluble Crosslinkers in Biological Research

Water-soluble crosslinkers are versatile tools with a wide range of applications in biological research.

Elucidating Protein-Protein Interactions

Crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes.[12] In this approach, interacting proteins are covalently linked, the complex is digested, and the crosslinked peptides are identified by mass spectrometry.[12] This provides distance constraints that can be used to model the three-dimensional structure of the protein complex.[12]

Experimental Workflow: Crosslinking for Protein Interaction Analysis

Caption: Simplified mechanism of action of an antibody-drug conjugate (ADC).

Probing Cell Surface Protein Architecture

Membrane-impermeable crosslinkers are invaluable tools for studying the organization and interactions of proteins on the cell surface. [11]By selectively crosslinking proteins on the exterior of the cell, researchers can gain insights into receptor dimerization, the composition of signaling complexes, and the overall architecture of the cell surface proteome. [1][13]

Detailed Experimental Protocols

Protocol for Crosslinking Protein Interactions with BS3

This protocol provides a general framework for crosslinking protein-protein interactions in solution using the water-soluble, non-cleavable, and membrane-impermeable crosslinker BS3.

Materials:

-

Purified protein complex or cell lysate in a suitable buffer (e.g., PBS, HEPES)

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents

-

Mass spectrometer compatible reagents for digestion (e.g., trypsin)

Procedure:

-

Sample Preparation:

-

Ensure your protein sample is in an amine-free buffer at a concentration suitable for your downstream analysis. Common buffers include PBS or HEPES at a pH of 7.0-8.0. [14]Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the crosslinker. [15] * The optimal protein concentration will depend on the specific interaction being studied and should be determined empirically.

-

-

BS3 Preparation:

-

Crosslinking Reaction:

-

Add the BS3 stock solution to your protein sample to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of crosslinker to protein. [16]The optimal concentration should be determined by titration. [16] * Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. [14]The incubation time may need to be optimized for your specific system.

-

-

Quenching the Reaction:

-

Analysis:

-

Analyze the crosslinked sample by SDS-PAGE to confirm the formation of higher molecular weight species, indicative of successful crosslinking.

-

For identification of crosslinked peptides by mass spectrometry, proceed with in-gel or in-solution digestion of the crosslinked sample.

-

Protocol for Two-Step Antibody-Antigen Conjugation using Sulfo-SMCC

This protocol describes the use of the heterobifunctional crosslinker Sulfo-SMCC to conjugate an amine-containing antibody to a sulfhydryl-containing antigen.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Antigen with a free sulfhydryl group

-

Sulfo-SMCC

-

Desalting column

-

Reducing agent (e.g., DTT or TCEP), if the antigen has disulfide bonds

Procedure:

-

Antibody Activation:

-

Prepare a stock solution of Sulfo-SMCC in water immediately before use. [17] * Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. [17] * Incubate for 30-60 minutes at room temperature. [17]This step will activate the antibody by attaching the maleimide group of Sulfo-SMCC to the primary amines on the antibody. [7]

-

-

Removal of Excess Crosslinker:

-

Remove unreacted Sulfo-SMCC from the activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). [7]This is a critical step to prevent the self-conjugation of the antigen in the next step.

-

-

Antigen Preparation (if necessary):

-

Conjugation:

-

Add the sulfhydryl-containing antigen to the activated antibody solution. A 1:1 to 1:5 molar ratio of activated antibody to antigen is a good starting point.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C. [18]The maleimide groups on the activated antibody will react with the free sulfhydryls on the antigen to form a stable thioether bond. [2]

-

-

Analysis and Purification:

-

Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

-

Purify the conjugate from unreacted antibody and antigen using an appropriate chromatography method, such as size-exclusion or affinity chromatography.

-

Troubleshooting Common Crosslinking Issues

| Problem | Possible Cause | Suggested Solution |

| No or low crosslinking efficiency | Inactive crosslinker | Prepare fresh crosslinker solution immediately before use. [15] |

| Interfering substances in the buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine) when using amine-reactive crosslinkers. [15] | |

| Incorrect pH | Optimize the reaction pH for the specific crosslinker being used. [5] | |

| Insufficient crosslinker concentration | Titrate the crosslinker concentration to find the optimal molar excess. [15] | |

| Protein precipitation or aggregation | Over-crosslinking | Reduce the crosslinker concentration or incubation time. [15] |

| Inappropriate buffer conditions | Ensure the buffer composition and pH are optimal for protein stability. | |

| High background or non-specific crosslinking | Crosslinker concentration is too high | Decrease the molar excess of the crosslinker. [16] |

| Protein concentration is too high | Reduce the protein concentration to favor intramolecular or specific intermolecular crosslinking. [19] |

Concluding Remarks

Water-soluble crosslinkers are indispensable tools in the modern life scientist's toolkit. A thorough understanding of their chemical properties and a carefully considered experimental design are the cornerstones of successful crosslinking experiments. This guide has provided a comprehensive overview of the principles and applications of water-soluble crosslinkers, along with detailed protocols and troubleshooting advice. By applying this knowledge, researchers can confidently employ these powerful reagents to unravel the complexities of biological systems.

References

- Thermo Fisher Scientific. (n.d.). Crosslinking Technology.

-

MDPI. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]

-

OUCI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]

-

PubMed Central. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Retrieved from [Link]

-

NIH. (2015). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Retrieved from [Link]

-

PubMed. (1985). Zero-length crosslinking procedure with the use of active esters. Retrieved from [Link]

-

PubMed Central. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. Retrieved from [Link]

-

PubMed Central. (2016). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Retrieved from [Link]

-